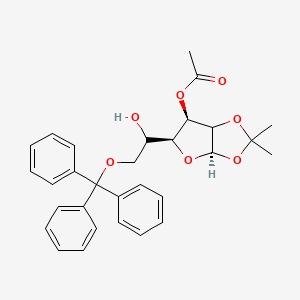

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose (also known as Acetyl-IPTG) is a synthetic sugar derivative that has been used in a variety of scientific research applications. It is a derivative of the sugar galactofuranose and is composed of three acetyl groups, one isopropylidene group, and one trityl group. Acetyl-IPTG is used in a variety of biochemical and physiological processes, as well as in laboratory experiments.

Applications De Recherche Scientifique

Synthesis of Complex Carbohydrates

One notable application of derivatives similar to 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose is in the synthesis of complex carbohydrates. For example, the synthesis of 5-O-(α-D-arabinofuranosyl)-6-O-(β-D-galactofuranosyl)-D-galactofuranose, a component of the Mycobacterium tuberculosis cell wall, uses a derivative for regio- and stereospecific glycosylation. This showcases the compound's utility in constructing structurally intricate saccharides, essential for understanding bacterial cell walls and developing targeted therapies (Wang & Ning, 2003).

Oligosaccharide Synthesis

The compound has been instrumental in the first synthesis of beta-D-Galf-(1-->3)-D-Galp, the repeating unit of the backbone structure of the O-antigenic polysaccharide in Klebsiella species. This achievement underscores the molecule's critical role in synthesizing oligosaccharides pertinent to understanding and potentially combating bacterial infections (Wang, Zhang, & Ning, 2003).

Glycosylation Reactions

The versatility of this compound derivatives extends to glycosylation reactions. For example, the synthesis of cyanoethylidene derivatives and their use as glycosyl donors in producing β-linked disaccharides highlights the compound's utility in creating diverse glycosidic linkages, which are foundational in the development of glycoconjugate-based vaccines and therapeutics (Vogel et al., 2007).

Development of Glycopeptide Libraries

Additionally, the compound is utilized in the creation of glycopeptide libraries. The efficient O-acylation of di-O-isopropylidene derivatives with N-(Z-alpha-aminoacyl)benzotriazoles demonstrates its role in generating chiral O-(Z-alpha-aminoacyl) sugars. These building blocks are instrumental in synthesizing glycopeptides, which are crucial for developing novel drugs and understanding protein-carbohydrate interactions (Katritzky, Angrish, & Narindoshvili, 2007).

Galacto-oligosaccharide Synthesis

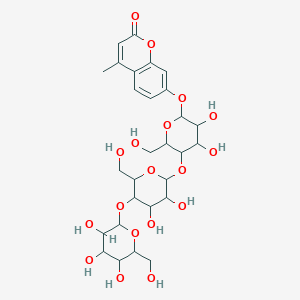

The compound's derivatives facilitate the synthesis of galacto-oligosaccharides, demonstrating its significant role in producing complex carbohydrates relevant to nutritional science and potential therapeutic applications. For instance, the synthesis of galacto-hexasaccharide, a dimer of the trisaccharide repeating unit of Bifidobacterium catenulatum cell-wall galactans, exemplifies the potential of these derivatives in synthesizing biologically relevant oligosaccharides (Zhang, Fu, & Ning, 2005).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose can be achieved through a multi-step synthesis pathway involving protection, acetylation, and tritylation reactions.", "Starting Materials": [ "D-galactose", "Acetone", "Isopropyl alcohol", "Acetic anhydride", "Trityl chloride", "Pyridine" ], "Reaction": [ "Protection of D-galactose with isopropylidene group using acetone and isopropyl alcohol in the presence of acid catalyst", "Acetylation of the protected D-galactose with acetic anhydride in the presence of pyridine", "Tritylation of the acetylated D-galactose with trityl chloride in the presence of base catalyst", "Deprotection of the isopropylidene group using acid catalyst to obtain 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-α-D-galactofuranose" ] } | |

Numéro CAS |

109680-97-9 |

Formule moléculaire |

C30H32O7 |

Poids moléculaire |

504.6 g/mol |

Nom IUPAC |

[(3aR,5S,6S,6aR)-5-[(1R)-1-hydroxy-2-trityloxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

InChI |

InChI=1S/C30H32O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24-28,32H,19H2,1-3H3/t24-,25+,26+,27-,28-/m1/s1 |

Clé InChI |

KPIREZIPNYHXAU-QBROEMLDSA-N |

SMILES isomérique |

CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

SMILES |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

SMILES canonique |

CC(=O)OC1C2C(OC1C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)OC(O2)(C)C |

Synonymes |

1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-α-D-galactofuranose 3-Acetate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)